3-Methyl Substitution on Furan Ring Is Essential for Sub-Micromolar mGlu1 PAM Potency
The 3-methyl group on the furan-2-carboxamide core is the single most critical structural determinant for mGlu1 PAM activity within this chemotype. In a comprehensive furyl SAR study, the 3-methylfuryl congener 10j (which shares the identical 3-methylfuran-2-carboxamide core with the target compound) was the only analog in a 14-member library to display sub-micromolar mGlu1 PAM activity, with an EC50 of 97 nM. In contrast, all other furyl substitutions—including 5-position substituents (10a–i), fused benzofurans (10m, 10n), and the 3,5-dimethyl analog (10l)—were uniformly inactive (EC50 >10 µM, representing a >100-fold potency differential) [1],[2]. This SAR demonstrates that the 3-methyl-2-carboxamide furan architecture is non-redundant and cannot be substituted with other heterocyclic or substituted furan cores without complete loss of mGlu1 PAM activity. The target compound uniquely preserves this essential 3-methylfuryl-2-carboxamide pharmacophore while offering a distinct aniline substitution (3-Cl-4-OMe) that has not been explored in the phthalimide series, providing a complementary SAR probe [3].
| Evidence Dimension | mGlu1 PAM potency (EC50) in calcium mobilization assay (human mGlu1 expressed in HEK293 cells) |
|---|---|
| Target Compound Data | Not directly tested; predicted to retain mGlu1 PAM activity based on preservation of the 3-methylfuryl-2-carboxamide core pharmacophore (10j EC50 = 97 nM reference point) [1] |
| Comparator Or Baseline | Compound 10j (3-methylfuryl-2-carboxamide with phthalimide-bearing aniline): EC50 = 97 nM, pEC50 = 7.01 ± 0.15, 118 ± 3% Glu Max; All non-3-methylfuryl analogs 10a–i, 10k–n: EC50 >10 µM (>103-fold less potent) [1],[2] |
| Quantified Difference | >100-fold potency advantage for 3-methylfuryl-2-carboxamide core over any alternative furyl substitution; 5.7-fold improvement over unsubstituted furyl-2-carboxamide (9a, EC50 = 550 nM) [1] |
| Conditions | Calcium mobilization assay; human mGlu1 expressed in HEK293 cells; n = 3 independent experiments performed in triplicate; values reported as pEC50 ± SEM [1] |
Why This Matters
Procurement of any analog lacking the 3-methyl substitution (e.g., unsubstituted furan-2-carboxamides, 5-substituted furans, or benzofurans) would yield compounds with >100-fold weaker mGlu1 PAM activity, rendering them ineffective as mGlu1 tool compounds or lead scaffolds for CNS drug discovery programs.
- [1] Garcia-Barrantes PM, et al. J Med Chem. 2015;58(20):7959-7971. Table 2 and accompanying text, pp. 7962-7963. 3-Methylfuryl congener 10j EC50 = 97 nM vs. all other furyl analogs EC50 >10 µM. View Source
- [2] Garcia-Barrantes PM, et al. J Med Chem. 2015;58(20):7959-7971. Table 2, lines 161-167 (PMC version). Direct comparator data for furyl-substituted analogs 10a–10n. View Source
- [3] Garcia-Barrantes PM, et al. J Med Chem. 2015;58(20):7959-7971. Discussion, pp. 7966-7968. Note: The methoxy-substituted aniline variant was not explored within the phthalimide series; this compound therefore represents an unexplored SAR dimension within this validated scaffold. View Source
